molecular formula C21H26N2O5S B6571257 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946351-39-9

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571257
CAS RN: 946351-39-9
M. Wt: 418.5 g/mol
InChI Key: ZBMUJEXNBFEMBB-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has dimethoxy groups attached to the benzene ring, which are oxygen atoms bonded to a methyl group. The compound also contains a tetrahydroquinoline group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide portion of the molecule would likely contribute to planarity, while the tetrahydroquinoline group could add three-dimensionality .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis to form benzoic acid and an amine. The dimethoxy groups could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature, and the presence of the dimethoxy groups could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a less-studied substance.

Future Directions

The study of novel benzamide derivatives is an active area of research in medicinal chemistry, given their wide range of biological activities. This particular compound, with its combination of functional groups, could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-12-29(25,26)23-11-5-6-15-7-9-17(14-18(15)23)22-21(24)16-8-10-19(27-2)20(13-16)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUJEXNBFEMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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